Crystallographic Fragment Screening Selectivity: 2-Fluoro vs. 2-Chloro and 2-Methyl Analogs in PYCR1 Binding
In a docking-guided, crystallography-first fragment screen of 37 carboxylic acid fragments against PYCR1, 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid was identified as a validated hit with a co-complex structure solved at 2.0 Å resolution (PDB 8TCU), and 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid was solved at 1.94 Å (PDB 8TCW) [1]. Both compounds exhibited strong electron density in their respective binding sites. By contrast, 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid was not among the eight crystallographic hits, demonstrating a clear selectivity gap between the fluoro and chloro/methyl congeners [1]. This provides direct experimental evidence that the 2-fluoro analog cannot substitute for the 2-chloro or 2-methyl analogs in PYCR1-targeting applications.
| Evidence Dimension | Crystallographic fragment screening hit rate against PYCR1 |
|---|---|
| Target Compound Data | Not a crystallographic hit (no co-complex structure observed among 8 hits from 37 fragments) |
| Comparator Or Baseline | 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid: validated hit, PDB 8TCU at 2.0 Å resolution. 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: validated hit, PDB 8TCW at 1.94 Å resolution. |
| Quantified Difference | Target compound: 0/8 crystallographic hits; 2-chloro and 2-methyl analogs: each 1/8 crystallographic hits. Hit rate differential: 0% vs. 12.5% per compound. |
| Conditions | Fragment-based screen: 37 fragment-like carboxylic acids (MW 143–289 Da) docked and screened by X-ray crystallography as primary assay. Crystallographic hit defined by strong electron density for ligand. Resolution range 1.72–2.2 Å. |
Why This Matters
Procurement decisions for fragment-based screening libraries must account for the documented selectivity gap: the 2-fluoro analog cannot replace the 2-chloro or 2-methyl analogs in PYCR1-targeted campaigns, and each analog must be sourced individually for complete SAR coverage.
- [1] Meeks KR, Ji J, Protopopov MV, Tarkhanova OO, Moroz YS, Tanner JJ. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J Chem Inf Model. 2024;64(5):1704-1718. Eight crystallographic hits from 37 fragments; PDB 8TCU (2-chloro), PDB 8TCW (2-methyl). View Source
